molecular formula C9H12N2OS2 B166865 Monoethanolammonium 2-mercaptobenzothiazole CAS No. 5902-85-2

Monoethanolammonium 2-mercaptobenzothiazole

Cat. No.: B166865
CAS No.: 5902-85-2
M. Wt: 228.3 g/mol
InChI Key: BGZRCNAAUWQNRX-UHFFFAOYSA-N
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Description

Monoethanolammonium 2-mercaptobenzothiazole: is a chemical compound formed by the combination of 2-mercaptobenzothiazole and monoethanolamine. This compound is known for its applications in various fields, including medicine, industry, and scientific research. It is particularly noted for its role in treating certain skin conditions in animals and its potential use as a corrosion inhibitor.

Scientific Research Applications

Chemistry: Monoethanolammonium 2-mercaptobenzothiazole is used as a building block in organic synthesis. Its reactivity and functional groups make it valuable for creating complex molecules and studying reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory, antibacterial, and antifungal agent. Additionally, it is used in the development of new drugs and treatments for various diseases .

Industry: In industrial applications, this compound is used as a corrosion inhibitor for metals such as copper and zinc. It is also a component in self-healing and anticorrosion coatings, enhancing the durability and longevity of materials .

Safety and Hazards

2-Mercaptobenzothiazole may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . High concentrations of 2-Mercaptobenzothiazole dust may form explosive mixtures with air .

Future Directions

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives have been reviewed . These compounds are biologically active and industrially demanded. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoethanolammonium 2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with monoethanolamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as water or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Monoethanolammonium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the mercapto group (–SH) and the benzothiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Uniqueness: Monoethanolammonium 2-mercaptobenzothiazole is unique due to the presence of the monoethanolamine moiety, which enhances its solubility and reactivity. This makes it more versatile and effective in various applications compared to its analogs .

Properties

IUPAC Name

2-aminoethanol;3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZRCNAAUWQNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058432
Record name Monoethanolammonium 2-mercaptobenzothiazole
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Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5902-85-2
Record name 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=5902-85-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1)
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Record name Vancide 20S
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Record name Monoethanolammonium 2-mercaptobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1)
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